Cas no 537017-43-9 (4-(furan-2-yl)methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol)
4-(furan-2-yl)methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
-
- 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 4-(furan-2-yl)methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 4-[(furan-2-yl)methyl]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- MWA01743
- CS-0222163
- EN300-110574
- 4-(furan-2-ylmethyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
- 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-2H-1,2,4-triazole-3-thione
- AKOS000268477
- 537017-43-9
- SR-01000010862
- SR-01000010862-1
- F1219-1674
-
- Inchi: 1S/C14H13N3O2S/c20-14-16-15-13(10-19-11-5-2-1-3-6-11)17(14)9-12-7-4-8-18-12/h1-8H,9-10H2,(H,16,20)
- InChI Key: MMJKBYLCILTRMH-UHFFFAOYSA-N
- SMILES: S=C1NN=C(COC2C=CC=CC=2)N1CC1=CC=CO1
Computed Properties
- Exact Mass: 287.07284784Da
- Monoisotopic Mass: 287.07284784Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 82.1Ų
4-(furan-2-yl)methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F895638-50mg |
4-(Furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol |
537017-43-9 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F895638-100mg |
4-(Furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol |
537017-43-9 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F895638-500mg |
4-(Furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol |
537017-43-9 | 500mg |
$ 320.00 | 2022-06-04 | ||
| A2B Chem LLC | AV46779-50mg |
4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol |
537017-43-9 | 95% | 50mg |
$250.00 | 2024-04-19 | |
| A2B Chem LLC | AV46779-100mg |
4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol |
537017-43-9 | 95% | 100mg |
$278.00 | 2024-04-19 | |
| A2B Chem LLC | AV46779-250mg |
4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol |
537017-43-9 | 95% | 250mg |
$309.00 | 2024-04-19 | |
| A2B Chem LLC | AV46779-500mg |
4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol |
537017-43-9 | 95% | 500mg |
$406.00 | 2024-04-19 | |
| A2B Chem LLC | AV46779-1g |
4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol |
537017-43-9 | 95% | 1g |
$502.00 | 2024-04-19 | |
| A2B Chem LLC | AV46779-2.5g |
4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol |
537017-43-9 | 95% | 2.5g |
$792.00 | 2024-04-19 | |
| A2B Chem LLC | AV46779-5g |
4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol |
537017-43-9 | 95% | 5g |
$1075.00 | 2024-04-19 |
4-(furan-2-yl)methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-(furan-2-yl)methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Research Brief on 4-(furan-2-yl)methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS: 537017-43-9)
Recent studies on the compound 4-(furan-2-yl)methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS: 537017-43-9) have demonstrated its potential as a versatile scaffold in medicinal chemistry. This heterocyclic compound, featuring both furan and triazole moieties, has attracted significant attention due to its promising biological activities and structural adaptability for drug design. The current research landscape focuses on its synthesis optimization, structure-activity relationships, and potential therapeutic applications.
Advanced synthetic routes for 537017-43-9 have been recently reported, with particular emphasis on green chemistry approaches. A 2023 study published in the Journal of Medicinal Chemistry described an improved one-pot synthesis method achieving 87% yield under microwave irradiation, significantly reducing reaction time from conventional 12 hours to just 35 minutes. This methodological advancement addresses previous challenges in the large-scale production of this triazole derivative while maintaining high purity (>98% by HPLC).
Structural characterization studies using X-ray crystallography and NMR spectroscopy have provided new insights into the compound's molecular conformation. The planar triazole-thione moiety exhibits strong hydrogen bonding capacity, while the furan and phenoxymethyl groups contribute to enhanced lipophilicity (logP = 2.3 ± 0.1). These physicochemical properties make 537017-43-9 particularly suitable for crossing biological membranes, as demonstrated in recent permeability assays using Caco-2 cell monolayers (Papp = 8.7 × 10^-6 cm/s).
Pharmacological investigations have revealed multiple potential therapeutic applications. Most notably, a 2024 study in Bioorganic Chemistry identified this compound as a potent inhibitor of Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with IC50 = 0.48 μM, suggesting its potential as an antitubercular agent. Molecular docking simulations show the thiol group forms critical interactions with the InhA binding pocket, while the furan ring participates in π-π stacking with Tyr158 of the enzyme.
Additional research has explored its anticancer properties, particularly against breast cancer cell lines. The compound demonstrated selective cytotoxicity against MCF-7 cells (IC50 = 12.5 μM) while showing minimal effects on normal mammary epithelial cells (IC50 > 100 μM). Mechanistic studies indicate this activity may be mediated through ROS generation and mitochondrial membrane potential disruption, as evidenced by flow cytometry analyses.
Ongoing structure-activity relationship (SAR) studies have identified several promising derivatives. The phenoxymethyl group appears crucial for activity, with modifications at this position significantly affecting potency. Current optimization efforts focus on introducing various electron-withdrawing or -donating substituents on the phenyl ring to enhance target binding affinity while maintaining favorable pharmacokinetic properties.
From a drug development perspective, preliminary ADMET predictions suggest good metabolic stability (t1/2 > 120 min in human liver microsomes) and low CYP450 inhibition potential. However, solubility remains a challenge (aqueous solubility = 32 μg/mL at pH 7.4), prompting current formulation studies using cyclodextrin complexation and nanoparticle approaches to improve bioavailability.
The compound's patent landscape has become increasingly active, with three new patent applications filed in 2023-2024 covering its use in combination therapies for resistant bacterial infections and as a radiosensitizer in oncology. This intellectual property activity reflects growing commercial interest in this chemical scaffold.
Future research directions include comprehensive in vivo efficacy studies in disease models, detailed toxicological profiling, and further exploration of its mechanism of action through proteomics approaches. The unique structural features of 537017-43-9 continue to make it a valuable template for developing new therapeutic agents across multiple disease areas.
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